Colistin sodium methanesulfonate

Descripción general

Descripción

Colistin sodium methanesulfonate (CMS) is an inactive prodrug of colistin (polymyxin E), a last-resort antibiotic for multidrug-resistant Gram-negative bacterial infections. CMS is administered intravenously and hydrolyzes in vivo to form colistin, the active antibacterial agent . Its use has resurged due to the rise of pathogens like Pseudomonas aeruginosa, Acinetobacter baumannii, and carbapenem-resistant Enterobacteriaceae. CMS is less nephrotoxic than colistin sulfate, making it the preferred parenteral formulation . However, its pharmacokinetics (PK) are complex, with interpatient variability in critically ill populations due to factors like renal function, dialysis, and hydrolysis rates .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La monensina sódica se sintetiza típicamente mediante procesos de fermentación que involucran a Streptomyces cinnamonensis. El caldo de fermentación se extrae con solventes orgánicos, y el compuesto se purifica mediante técnicas de cristalización y cromatografía .

Métodos de Producción Industrial: La producción industrial de monensina sódica implica la fermentación a gran escala en biorreactores, seguida de extracción y purificación. El proceso se optimiza para obtener un alto rendimiento y pureza, asegurando que el compuesto cumpla con los estándares necesarios para su uso veterinario .

Análisis De Reacciones Químicas

Hydrolysis of CMS to Colistin

CMS undergoes in vivo and in vitro hydrolysis to regenerate colistin, its active form. The hydrolysis reaction is temperature-dependent and influenced by the pH of the surrounding medium.

Key Reaction Parameters

Mechanism

The hydrolysis of CMS liberates colistin via the removal of sulfomethyl groups, restoring the parent compound's cationic charge. This process is critical for CMS's antimicrobial activity, as CMS itself exhibits negligible bactericidal effects .

Stability and Degradation

CMS is highly unstable in aqueous solutions, particularly under physiological conditions. Its degradation pathways include:

- Spontaneous hydrolysis to colistin in water, buffer, or plasma .

- Thermal degradation at temperatures exceeding 228°C .

Stability Data

| Medium | Temperature | Hydrolysis Rate |

|---|---|---|

| Water | 4°C | <30% conversion after 60 days . |

| Water | 37°C | ≈30% conversion within 240 min . |

| Plasma | 37°C | Rapid degradation (colistin detected within 24–48 hours) . |

Pharmacokinetics of CMS

CMS is administered intravenously, where it undergoes rapid hydrolysis to colistin. Key pharmacokinetic parameters include:

- Conversion Efficiency : 30–60% of CMS is converted to colistin in patients with normal renal function .

- Half-Life : CMS has a shorter terminal half-life (≈4–5 hours) compared to colistin (≈8–10 hours) .

- Clearance : CMS is primarily excreted via renal pathways, with colistin accumulating in plasma and tissues .

Pharmacokinetic Profile

| Parameter | CMS | Colistin |

|---|---|---|

| Cmax | 0.6–8.7 mg/L | 0.5–1 mg/L |

| AUC | 186.3 ± 6.0 mg·L⁻¹·h | 90.4 ± 4.1 mg·L⁻¹·h |

| Half-Life | 4–5 hours | 8–10 hours |

Clinical Implications of Chemical Reactions

The interconversion between CMS and colistin has critical implications for:

- Antimicrobial Susceptibility Testing : CMS hydrolyzes during standard MIC assays, leading to overestimation of colistin activity .

- Toxicity : Colistin is significantly more nephrotoxic than CMS, necessitating precise dosing to avoid accumulation .

- Therapeutic Monitoring : Plasma concentrations of CMS and colistin must be analyzed separately to assess efficacy and toxicity .

Aplicaciones Científicas De Investigación

Pharmacodynamics and Mechanism of Action

CMS's efficacy stems from its ability to disrupt bacterial cell membranes. The minimum inhibitory concentration (MIC) for various pathogens indicates its effectiveness:

| Pathogen | MIC Range (μg/mL) |

|---|---|

| Escherichia coli | 0.12–128 |

| Klebsiella pneumoniae | 0.25–128 |

| Pseudomonas aeruginosa | ≤0.06–16 |

CMS demonstrates a time-dependent killing effect, requiring concentrations significantly higher than the MIC for complete bacterial eradication .

Treatment of Multidrug-Resistant Infections

CMS is primarily utilized in treating infections caused by multidrug-resistant Gram-negative bacteria. Notable applications include:

- Ventilator-Associated Pneumonia (VAP) : A study reported successful intra-pleural administration of CMS in a patient with VAP caused by carbapenem-resistant Acinetobacter baumannii. The patient showed significant clinical improvement after the addition of CMS to the treatment regimen .

- Meningitis : CMS has been administered intrathecally for treating meningitis caused by resistant strains, showcasing its utility in central nervous system infections .

- Cystic Fibrosis : In patients with cystic fibrosis, CMS is used to combat biofilm-associated infections by Pseudomonas aeruginosa, where it penetrates the low-oxygen environments typical of biofilms .

Pharmacokinetics and Dosing Strategies

The pharmacokinetics of CMS can vary significantly among patients, necessitating personalized dosing strategies to optimize therapeutic outcomes. A systematic review highlighted discrepancies in plasma concentration and pharmacokinetic parameters across studies, emphasizing the need for tailored dosing regimens .

Intra-Pleural Administration

A landmark case involved a patient with pleural infection due to multidrug-resistant bacteria who failed initial treatment. The introduction of intra-pleural CMS led to rapid clinical and microbiological resolution, marking a significant advancement in the management of pleurisy caused by resistant organisms .

Intrathecal Use in Meningitis

Another case study documented the use of CMS intrathecally for treating meningitis caused by Acinetobacter baumannii. The therapy resulted in favorable outcomes, demonstrating the potential of CMS in challenging clinical scenarios where conventional therapies have failed .

Conclusion and Future Directions

Colistin sodium methanesulfonate remains a critical component in the arsenal against multidrug-resistant Gram-negative infections. Its unique properties as a prodrug allow for safer administration while maintaining efficacy against resistant pathogens. Ongoing research into its pharmacodynamics, optimal dosing strategies, and alternative administration routes will further enhance its clinical application.

Mecanismo De Acción

La monensina sódica actúa como un ionóforo, facilitando el transporte de cationes monovalentes como el sodio y el potasio a través de las membranas celulares. Esto interrumpe los gradientes iónicos, lo que lleva a procesos celulares alterados y, en última instancia, a la muerte celular en organismos susceptibles. La capacidad del compuesto para transportar iones se debe a su estructura poliéter, que forma complejos estables con cationes .

Comparación Con Compuestos Similares

Colistin Sulfate vs. CMS

Pharmacokinetics

- CMS : Slow hydrolysis to colistin results in delayed active drug levels. Peak plasma concentrations of colistin occur 26–40 hours after CMS administration . CMS clearance is predominantly renal (70–80%), necessitating dose adjustments in renal impairment .

- Colistin Sulfate : Directly active but rarely used parenterally due to nephrotoxicity. Rapid absorption and elimination (half-life: 4–5 hours) limit its utility .

Efficacy

- In vitro, colistin sulfate demonstrates faster bactericidal activity than CMS. For Pseudomonas aeruginosa, colistin sulfate achieves 3-log bacterial reduction within 1 hour, while CMS requires >24 hours .

- In vivo, CMS efficacy depends on hydrolysis rates and renal function. Subtherapeutic colistin concentrations (<2 mg/L) are common with standard CMS doses, especially in patients with preserved renal function .

Toxicity

- CMS reduces nephrotoxicity risk compared to colistin sulfate (incidence: 20–40% vs. 50–60%) . However, CMS hydrolysis products may still accumulate in renal dysfunction .

Polymyxin B vs. CMS

Pharmacokinetics

- Polymyxin B: Administered as the active drug, bypassing prodrug conversion. Non-renal clearance predominates, making dosing less dependent on renal function .

- CMS : Requires renal dose adjustments. In hemodialysis, CMS clearance increases by 50–70%, but colistin accumulation remains unpredictable .

Efficacy

- Polymyxin B achieves higher and more predictable plasma concentrations, with AUC/MIC ratios correlating better with clinical outcomes .

- CMS efficacy is hindered by delayed colistin formation. For pathogens with MIC ≥1 mg/L, CMS monotherapy often fails unless combined with other agents .

Toxicity

- Polymyxin B and CMS have comparable nephrotoxicity rates (~30–50%), but polymyxin B may cause less neurotoxicity .

Other Comparators: Aminoglycosides and Carbapenems

- Aminoglycosides: Faster bactericidal activity but higher nephro/ototoxicity. Synergistic with CMS against Acinetobacter .

- Carbapenems : Preferred for susceptible strains but ineffective against carbapenemase producers. CMS retains activity against carbapenem-resistant Klebsiella pneumoniae but with regrowth risks due to heteroresistance .

Key Research Findings and Data Tables

Table 1: Pharmacokinetic Parameters of CMS and Comparators

| Parameter | CMS (Prodrug) | Colistin Sulfate | Polymyxin B |

|---|---|---|---|

| Half-life (h) | 2–4 (CMS), 18–25 (colistin) | 4–5 | 6–8 |

| Renal Clearance (%) | 70–80 | 20–30 | 10–20 |

| Cmax (mg/L) | 2.36 (median, colistin) | 5–10 | 2–4 |

| AUC/MIC Target | ≥60 | ≥50 | ≥80 |

Table 2: Clinical Outcomes in Critically Ill Patients

| Metric | CMS Monotherapy | CMS + Carbapenem | Polymyxin B |

|---|---|---|---|

| Clinical Cure (%) | 45–60 | 70–80 | 65–75 |

| Nephrotoxicity (%) | 30–40 | 35–45 | 30–50 |

| Microbiological Eradication (%) | 50–65 | 75–85 | 60–70 |

Stability and Formulation Challenges

CMS exists as a sulfomethylated mixture (mono- to pentasubstituted derivatives), with variable hydrolysis rates in solution. Degradation occurs at 4°C (5–10% loss in 24 hours), necessitating strict storage protocols .

Q & A

Basic Research Questions

Q. How does the prodrug nature of CMS influence experimental design for susceptibility testing?

CMS is an inactive prodrug that hydrolyzes to active colistin in vitro and in vivo. This conversion complicates MIC determination, as traditional methods may not account for delayed colistin release. Researchers must pre-hydrolyze CMS to colistin or use extended incubation periods to ensure accurate MIC measurements. Time-kill studies should monitor colistin formation kinetics to correlate antibacterial activity with hydrolyzed drug levels .

Q. What methodological precautions are needed to ensure CMS stability in laboratory solutions?

CMS degrades in aqueous media, forming colistin and other derivatives. Stability depends on temperature and formulation:

- Reconstituted solutions : At 4°C, CMS remains stable for 7 days with <0.1% colistin formation. At 25°C, degradation accelerates, requiring use within 48 hours .

- Infusion solutions : Diluted CMS (4 mg/mL in glucose/saline) degrades faster at 25°C (4% colistin after 48 hours) than at 4°C (0.3% colistin) . Use high-performance liquid chromatography (HPLC) to monitor colistin formation and validate storage conditions .

Q. Why are revised breakpoints for CMS recommended in susceptibility testing of P. aeruginosa?

Breakpoints were adjusted (I ≤ 2 µg/mL, R ≥ 4 µg/mL) due to:

- Poor agar diffusion of CMS (high molecular weight), leading to unreliable disk/E-test results.

- Heteroresistance, where subpopulations survive despite apparent susceptibility.

- MIC discrepancies between CMS and colistin due to delayed hydrolysis . Researchers should use broth microdilution with pre-hydrolyzed CMS for accuracy .

Advanced Research Questions

Q. How do pharmacokinetic (PK) challenges in critically ill patients inform CMS dosing strategies?

CMS exhibits slow conversion to colistin, requiring loading doses (e.g., 480 mg) to achieve therapeutic plasma levels rapidly. Population PK models suggest:

- Loading dose : 6 million units (6 MU) accelerates steady-state colistin concentrations.

- Maintenance dose : Adjust based on creatinine clearance (e.g., 3 MU q8h for normal renal function). Therapeutic drug monitoring (TDM) is critical due to interpatient variability in colistin exposure (AUC/MIC targets: ≥60 for efficacy) .

Q. What experimental approaches address CMS heteroresistance in K. pneumoniae?

Heteroresistant subpopulations (MIC >32 µg/mL) persist even in susceptible isolates (MIC ≤2 µg/mL). Methodologies include:

- Population analysis profiling (PAP) : Quantify resistant subpopulations via agar dilution at escalating colistin concentrations.

- Time-kill kinetics : Monitor regrowth after 24-hour exposure to CMS (≥64×MIC). Combination therapy with meropenem or rifampicin reduces regrowth risk .

Q. How can LC-MS/MS methods improve quantification of CMS and colistin in biological matrices?

Key steps for robust LC-MS/MS assays:

- Extraction : Solid-phase extraction (SPE) to isolate colistin A/B and CMS from plasma/urine.

- Hydrolysis : Treat samples with sulfuric acid to convert CMS to colistin for indirect quantification.

- Detection : Use precursor-to-product ion transitions (e.g., m/z 585.5→101.2 for colistin A). Validate stability of CMS in biological samples to prevent pre-analytical degradation .

Q. What role does CMS hydrolysis play in pulmonary pharmacokinetics during aerosol therapy?

Nebulized CMS achieves high epithelial lining fluid (ELF) concentrations (mg/mL range) but converts partially to colistin in situ. In rats, 33% of nebulized CMS hydrolyzes locally, yielding colistin levels 4× higher than systemic administration. Optimize nebulizer output to maximize ELF exposure while minimizing systemic toxicity .

Q. Data Contradictions and Emerging Topics

Q. Why do in vitro studies show CMS regrowth despite high colistin concentrations?

Time-kill assays reveal rapid bactericidal activity (2–4 hours) followed by regrowth at 24 hours, even at 64×MIC. This paradox may arise from:

- Adaptive resistance : Transient lipid A modifications reducing colistin binding.

- Persister cells : Dormant subpopulations tolerant to colistin. Use combination therapies (e.g., CMS + carbapenems) to suppress resistance .

Q. How do dextrin-CMS conjugates reduce nephrotoxicity while retaining efficacy?

Dextrin polymers (7,500 g/mol) conjugated to CMS enable:

Propiedades

Key on ui mechanism of action |

Colistimethate is a surface active agent which penetrates into and disrupts the bacterial cell membrane. Colistimethate is polycationic and has both hydrophobic and lipophilic moieties. It interacts with the bacterial cytoplasmic membrane, changing its permeability. This effect is bactericidal. There is also evidence that polymyxins enter the cell and precipitate cytoplasmic components, primarily ribosomes. |

|---|---|

Número CAS |

8068-28-8 |

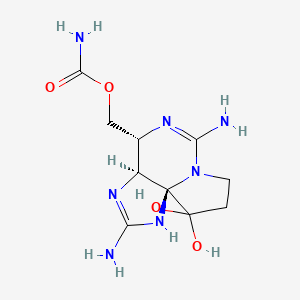

Fórmula molecular |

C58H105N16Na5O28S5 |

Peso molecular |

1749.8 g/mol |

Nombre IUPAC |

pentasodium;[2-[17-(1-hydroxyethyl)-22-[[2-[[3-hydroxy-2-[[2-(6-methyloctanoylamino)-4-(sulfonatomethylamino)butanoyl]amino]butanoyl]amino]-4-(sulfonatomethylamino)butanoyl]amino]-5,8-bis(2-methylpropyl)-3,6,9,12,15,18,23-heptaoxo-11,14-bis[2-(sulfonatomethylamino)ethyl]-1,4,7,10,13,16,19-heptazacyclotricos-2-yl]ethylamino]methanesulfonate |

InChI |

InChI=1S/C58H110N16O28S5.5Na/c1-9-35(6)12-10-11-13-46(77)65-38(14-20-59-28-103(88,89)90)53(82)74-48(37(8)76)58(87)70-41(17-23-62-31-106(97,98)99)50(79)68-43-19-25-64-57(86)47(36(7)75)73-54(83)42(18-24-63-32-107(100,101)102)67-49(78)39(15-21-60-29-104(91,92)93)69-55(84)44(26-33(2)3)72-56(85)45(27-34(4)5)71-52(81)40(66-51(43)80)16-22-61-30-105(94,95)96;;;;;/h33-45,47-48,59-63,75-76H,9-32H2,1-8H3,(H,64,86)(H,65,77)(H,66,80)(H,67,78)(H,68,79)(H,69,84)(H,70,87)(H,71,81)(H,72,85)(H,73,83)(H,74,82)(H,88,89,90)(H,91,92,93)(H,94,95,96)(H,97,98,99)(H,100,101,102);;;;;/q;5*+1/p-5 |

Clave InChI |

IQWHCHZFYPIVRV-UHFFFAOYSA-I |

SMILES |

CCC(C)CCCCC(=O)NC(CCNCS(=O)(=O)[O-])C(=O)NC(C(C)O)C(=O)NC(CCNCS(=O)(=O)[O-])C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCNCS(=O)(=O)[O-])CC(C)C)CC(C)C)CCNCS(=O)(=O)[O-])CCNCS(=O)(=O)[O-])C(C)O.[Na+].[Na+].[Na+].[Na+].[Na+] |

SMILES canónico |

CCC(C)CCCCC(=O)NC(CCNCS(=O)(=O)[O-])C(=O)NC(C(C)O)C(=O)NC(CCNCS(=O)(=O)[O-])C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCNCS(=O)(=O)[O-])CC(C)C)CC(C)C)CCNCS(=O)(=O)[O-])CCNCS(=O)(=O)[O-])C(C)O.[Na+].[Na+].[Na+].[Na+].[Na+] |

Key on ui other cas no. |

12705-41-8 |

Descripción física |

Solid |

Números CAS relacionados |

12705-41-8 (Parent) |

Solubilidad |

Appreciable |

Sinónimos |

Colistinmethanesulfonic Acid; Colimycin M; Colimycin Sodium Methanesulfonate; Colistimethate; Colistin Sodium Methanesulfonate; Colistin Sulfomethate; Colistin Sulfomethate Sodium; Colistin, Methyl Sulfate Sodium Salt; Colistinat; Coly-Mycin Injectab |

Origen del producto |

United States |

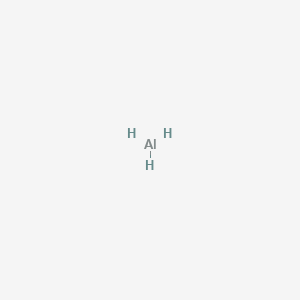

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

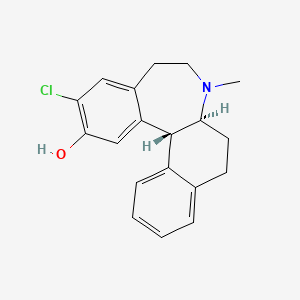

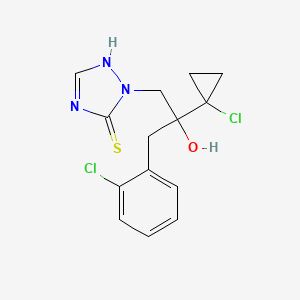

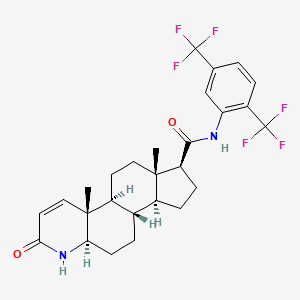

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.